Unique Dual-Target Mechanism of ER Degrader 6 (35s) vs. SERDs and SERMs in ERα+ Breast Cancer Models
ER degrader 6 (compound 35s) is explicitly differentiated from all SERDs (e.g., fulvestrant) and SERMs (e.g., tamoxifen) by its dual-target mechanism of action, which combines ERα degradation with direct inhibition of tubulin polymerization [1]. While fulvestrant is a pure ER antagonist and degrader [2], and tamoxifen is a competitive ER antagonist , neither compound possesses the ability to disrupt the microtubule network. This second mechanism was confirmed for 35s and its close analog 35t, which was shown to induce cell cycle arrest at the G2/M phase, a hallmark of tubulin inhibition [3].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Dual-target (ERα degradation + tubulin polymerization inhibition) |
| Comparator Or Baseline | Fulvestrant (ERα degradation/antagonism only); Tamoxifen (ER antagonism only) |
| Quantified Difference | Qualitative presence of a second, independent pharmacodynamic target (microtubule network) |
| Conditions | Biochemical and cell-based assays; established class-specific mechanisms of action |
Why This Matters
This dual-target mechanism is crucial for research on endocrine-resistant cancers, as it provides a tool that can simultaneously address ER signaling and cell division pathways, a combination not achievable with single-target standard-of-care agents.
- [1] Deng X, et al. J Med Chem. 2023;66(16):11094-11117. View Source
- [2] Hu B, et al. Breast Cancer Res Treat. 2024;203(2):383-396. View Source
- [3] Deng X, et al. J Med Chem. 2023;66(16):11094-11117. Abstract. View Source
